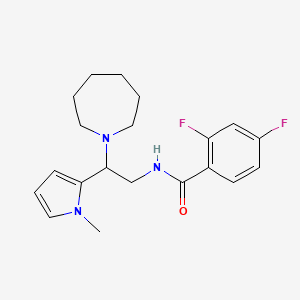

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide

描述

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide is a benzamide derivative featuring three distinct structural motifs:

- 1-Methyl-1H-pyrrole group: A heteroaromatic system that may enhance lipophilicity and π-π stacking interactions.

- 2,4-Difluorobenzamide moiety: The fluorinated benzamide group is a common pharmacophore in agrochemicals and pharmaceuticals, influencing electronic properties and metabolic stability.

While specific data on its synthesis or biological activity are unavailable in the provided evidence, its structural features align with compounds studied in pesticidal and medicinal contexts .

属性

IUPAC Name |

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F2N3O/c1-24-10-6-7-18(24)19(25-11-4-2-3-5-12-25)14-23-20(26)16-9-8-15(21)13-17(16)22/h6-10,13,19H,2-5,11-12,14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHMNLCICBYHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)F)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an azepane ring, a pyrrole moiety, and a difluorobenzamide group. Its molecular formula is with a molecular weight of approximately 373.472 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.472 g/mol |

| CAS Number | 1049372-52-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may modulate pathways associated with cancer proliferation and inflammation.

Key Mechanisms:

- Inhibition of Tumor Growth : Research indicates that compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation by interfering with key signaling pathways such as PI3K/AKT/mTOR .

- Anti-inflammatory Effects : The presence of the azepane and pyrrole groups may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their implications for drug development.

- Tumor Xenograft Studies : In vivo studies using mouse xenograft models have demonstrated that structurally related compounds effectively suppress tumor growth at low doses, indicating their potential for clinical application in oncology .

- Molecular Docking Studies : Molecular docking analyses have shown that difluorobenzamide derivatives can act as allosteric inhibitors of key enzymes involved in tumor progression, suggesting that modifications in their structure can enhance potency .

- Pharmacological Evaluation : A study evaluated various benzamide derivatives for antimicrobial activity against different strains of bacteria, highlighting the importance of fluorinated compounds in enhancing biological efficacy .

Table 2: Summary of Biological Activities

相似化合物的比较

Structural Analogues in Pesticide Chemistry

highlights benzamide derivatives such as teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide). These compounds share the difluorobenzamide core but differ in substituents and connectivity:

Key Observations :

- Fluorine substitution patterns (2,4 vs. 2,6) and auxiliary groups (azepane-pyrrole vs. chlorinated aryl urea) dictate target specificity.

- The azepane-pyrrole system in the target compound may confer unique solubility or binding kinetics compared to pesticidal benzamides.

Quinazolin-4-amine Derivatives with Amine Substituents

describes quinazoline-based compounds such as N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine (Compound 6) and N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine (Compound 13). These share secondary amine linkages but differ in aromatic cores:

Key Observations :

- The azepane ring in the target compound offers greater conformational flexibility compared to morpholine (six-membered) or pyrrolidine (five-membered) rings.

- Fluorine atoms in the benzamide group may enhance metabolic stability relative to non-fluorinated quinazolines.

Closest Structural Analog: N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-chlorophenyl)acetamide

describes a structurally similar compound with a 4-chlorophenylacetamide group instead of 2,4-difluorobenzamide:

Key Observations :

- The benzamide group (vs. acetamide) introduces a rigid aromatic system, which may influence stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。